

# Miltefosine and Paromomycin Combination Therapy: A Comparative Analysis for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Miltefosine |           |
| Cat. No.:            | B1683995    | Get Quote |

A promising oral and injectable combination therapy, **miltefosine** and paromomycin, is emerging as a viable alternative to standard treatments for visceral leishmaniasis (VL), particularly in regions like Eastern Africa. This guide provides a comprehensive analysis of the available experimental data on this combination, offering researchers, scientists, and drug development professionals a detailed comparison of its efficacy, safety, and underlying mechanisms of action.

The combination of **miltefosine**, an oral alkylphosphocholine drug, and paromomycin, an injectable aminoglycoside antibiotic, has demonstrated comparable efficacy to the current standard of care, sodium stibogluconate and paromomycin (SSG+PM), in recent clinical trials. Notably, this combination offers a shorter treatment duration, a reduced number of painful injections, and a significantly better safety profile, particularly concerning cardiotoxicity associated with SSG.

#### Performance Data at a Glance

The following tables summarize the key quantitative data from clinical and preclinical studies, providing a clear comparison of the **miltefosine** and paromomycin combination against other treatments.

Table 1: Clinical Efficacy of **Miltefosine** and Paromomycin Combination in Visceral Leishmaniasis



| Treatment Arm                                | Study<br>Population                         | Treatment<br>Duration | Definitive Cure<br>Rate (6<br>months) | Key Findings                                                                                          |
|----------------------------------------------|---------------------------------------------|-----------------------|---------------------------------------|-------------------------------------------------------------------------------------------------------|
| Miltefosine +<br>Paromomycin<br>(MF+PM)      | Adults and<br>children in<br>Eastern Africa | 14 days               | 91.2% (mITT<br>analysis)[1][2]        | Non-inferiority to<br>SSG+PM<br>demonstrated in<br>per-protocol<br>analysis (92%<br>cure rate).[1][2] |
| Sodium Stibogluconate + Paromomycin (SSG+PM) | Adults and children in Eastern Africa       | 17 days               | 91.8% (mITT<br>analysis)[1][2]        | Standard of care;<br>associated with<br>risk of<br>cardiotoxicity.[1]                                 |
| Miltefosine + Paromomycin (MF+PM)            | Adults and children in Bangladesh           | Not specified         | 97.9%                                 | Demonstrated<br>excellent overall<br>efficacy and was<br>well-tolerated.[4]                           |
| AmBisome<br>(monotherapy)                    | Adults and children in Bangladesh           | Not specified         | 98.1%                                 | Reference<br>treatment in the<br>study.[4]                                                            |

mITT: modified intention-to-treat

Table 2: In Vivo Efficacy of Miltefosine and Paromomycin Combination in Animal Models



| Treatment                    | Animal Model              | Parasite<br>Reduction<br>(Liver)          | Parasite<br>Reduction<br>(Spleen)        | Parasite<br>Reduction<br>(Bone Marrow) |
|------------------------------|---------------------------|-------------------------------------------|------------------------------------------|----------------------------------------|
| Miltefosine +<br>Paromomycin | Hamsters (L.<br>infantum) | >99%                                      | >99%                                     | >98%                                   |
| Miltefosine<br>(monotherapy) | Hamsters (L. infantum)    | Lower than combination                    | Higher than Paromomycin monotherapy      | Lower than combination                 |
| Paromomycin<br>(monotherapy) | Hamsters (L.<br>infantum) | Higher than<br>Miltefosine<br>monotherapy | Lower than<br>Miltefosine<br>monotherapy | Lower than combination                 |

Data from Hendrickx et al., 2017[5]

## **Safety and Tolerability Profile**

Clinical trial data indicates that the **miltefosine** and paromomycin combination is generally well-tolerated. The most common adverse drug reactions are mild to moderate and include vomiting (associated with **miltefosine**) and injection site pain (associated with paromomycin). [1][2] Crucially, the combination avoids the risk of life-threatening cardiotoxicity associated with sodium stibogluconate.[1][3] In a Phase III trial in Eastern Africa, four out of 18 serious adverse events were considered related to the study drugs in the MF+PM arm.[6][7]

## **Experimental Protocols**

This section details the methodologies employed in key studies evaluating the **miltefosine** and paromomycin combination.

## Phase III Clinical Trial in Eastern Africa (NCT03129646)

- Study Design: An open-label, randomized, controlled, parallel-arm, multicenter non-inferiority trial.[8][9]
- Patient Population: Included adults and children (ages 4 to 50 years) with primary visceral leishmaniasis.[8][9]



#### • Treatment Arms:

- Arm 1 (MF+PM): Paromomycin 20 mg/kg/day intramuscularly (IM) for 14 days combined with oral miltefosine at an allometric dose for 14 days.[8][9]
- Reference Arm (SSG+PM): Sodium Stibogluconate 20 mg/kg/day IM or intravenously (IV)
   combined with Paromomycin 15 mg/kg/day IM for 17 days.[8][9]
- Primary Endpoint: Definitive cure at 6 months after treatment.[7]
- Assessments: Clinical, parasitological, hematological, biochemical, and safety assessments were conducted at screening and on days 1, 3, 7, 14, 21, 28, 56, and 210.[8]

## In Vivo Efficacy Study in Hamsters

- Animal Model: Female golden hamsters infected with Leishmania infantum.
- Drug Administration: Miltefosine was administered orally and paromomycin subcutaneously for 5 days.[5]
- Efficacy Evaluation: Parasite burdens in the liver, spleen, and bone marrow were determined at the end of the treatment.[5]
- Interaction Analysis: The study also evaluated the potential for the combination to delay the onset of drug resistance.[5]

### In Vitro Drug Interaction Studies

- Method: The fixed-ratio isobologram method was used to evaluate the in vitro interaction between miltefosine and paromomycin against intracellular amastigotes of L. infantum.[10]
- Findings: These studies revealed an indifferent interaction between the two drugs, suggesting that their combined effect is additive rather than synergistic or antagonistic.[10]

# **Mechanisms of Action and Signaling Pathways**

The efficacy of the **miltefosine** and paromomycin combination stems from their distinct mechanisms of action, which target different essential processes in the Leishmania parasite.





Click to download full resolution via product page

Caption: Signaling pathways affected by **miltefosine** and paromomycin in Leishmania.

**Miltefosine**'s primary mechanism involves inducing an apoptosis-like cell death in the parasite. [11][12][13][14][15] It achieves this by disrupting multiple pathways, including the parasite's lipid metabolism, intracellular calcium homeostasis, and mitochondrial function through the inhibition of cytochrome C oxidase.[16][17][18][19][20]

Paromomycin, on the other hand, primarily targets the parasite's machinery for protein synthesis. It binds to the ribosomal RNA, leading to the inhibition of translation.[21][22][23][24]





[25] Additionally, it has been shown to disrupt the mitochondrial membrane potential.[25][26]

# **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for the preclinical and clinical evaluation of a combination therapy like **miltefosine** and paromomycin.





Click to download full resolution via product page

Caption: A generalized workflow for the development of a combination therapy.



#### Conclusion

The combination of **miltefosine** and paromomycin represents a significant advancement in the treatment of visceral leishmaniasis. Its comparable efficacy to the standard of care, coupled with a shorter treatment duration and a superior safety profile, makes it a more patient-friendly option, especially for children who are disproportionately affected by this neglected tropical disease.[27] The distinct mechanisms of action of the two drugs likely contribute to their combined efficacy and may help in delaying the development of drug resistance.[5][10] Further research and post-market surveillance will be crucial to monitor its long-term effectiveness and safety in diverse patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 2. scienceportal.msf.org [scienceportal.msf.org]
- 3. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 4. Safety and efficacy of short course combination regimens with AmBisome, miltefosine and paromomycin for the treatment of visceral leishmaniasis (VL) in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined treatment of miltefosine and paromomycin delays the onset of experimental drug resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Paromomycin and Miltefosine Combination as an Alternative to Treat Patients With Visceral Leishmaniasis in Eastern Africa: A Randomized, Controlled, Multicountry Trial -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinConnect | Miltefosine/Paromomycin Phase III Trial for Treatment of [clinconnect.io]
- 10. researchgate.net [researchgate.net]
- 11. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 20. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 23. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Paromomycin: uptake and resistance in Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo interference of paromomycin with mitochondrial activity of Leishmania PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Miltefosine + Paromomycin combination (Africa) | DNDi [dndi.org]
- To cite this document: BenchChem. [Miltefosine and Paromomycin Combination Therapy: A Comparative Analysis for Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1683995#comparative-analysis-of-miltefosine-and-paromomycin-in-combination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com